Galangal acetate

描述

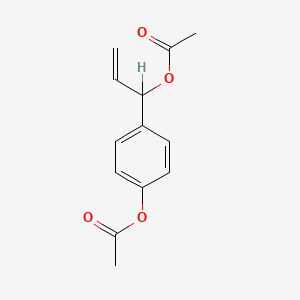

Structure

3D Structure

属性

IUPAC Name |

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQIUWGGBSIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-21-4, 52946-22-2 |

Source

|

| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-Acetoxychavicol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ethnobotanical Efficacy of Alpinia galanga and its Bioactive Constituent, Galangal Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinia galanga (L.) Willd., commonly known as greater galangal, is a perennial herb belonging to the Zingiberaceae family with a rich history of use in traditional medicine across Asia. Its rhizome, in particular, has been employed for centuries to treat a wide range of ailments, including digestive, respiratory, and inflammatory disorders. Modern phytochemical analysis has identified 1'-acetoxychavicol acetate (B1210297) (ACA), also referred to as galangal acetate, as one of the principal pungent and bioactive compounds in the rhizome. This technical guide provides a comprehensive overview of the ethnobotanical applications of Alpinia galanga containing this compound, supported by scientific evidence of its pharmacological activities. This document delves into the quantitative analysis of ACA in various extracts, details the experimental protocols used to elucidate its biological effects, and visualizes the key signaling pathways it modulates. This guide is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Ethnobotanical Uses of Alpinia galanga

The rhizome of Alpinia galanga is a cornerstone of traditional medicine systems, including Ayurveda, Unani, and traditional Chinese and Thai medicine.[1][2] Its applications are diverse, reflecting its broad spectrum of therapeutic properties.

Traditional Medicinal Uses of Alpinia galanga Rhizome:

-

Digestive Ailments: Traditionally used as a carminative to relieve flatulence and stimulate digestion.[1] It is also employed in the treatment of dyspepsia, stomachaches, colic, diarrhea, and vomiting.[3]

-

Respiratory Conditions: Utilized to alleviate symptoms of the common cold, cough, bronchitis, and asthma.[3][4] In Tamil Nadu, it is used with licorice root for colds and sore throats.

-

Inflammatory and Pain-Related Conditions: Employed to manage rheumatic pains, arthritis, and general inflammation.[1][2] It is also used for headaches and migraines.[2]

-

Infectious Diseases: The rhizome is recognized for its antimicrobial properties and is used to treat bacterial and fungal infections.[5][6] It has been traditionally used against skin infections like ringworm.[3]

-

Other Uses: In various traditions, it is also used as a tonic, aphrodisiac, for menstrual irregularities, and to manage fever.[3][7]

This compound (1'-Acetoxychavicol Acetate): The Bioactive Core

1'-Acetoxychavicol acetate (ACA) is a key phenylpropanoid found in the rhizomes of Alpinia galanga.[8] It is recognized as a major contributor to the plant's pungent taste and has been the subject of extensive research for its diverse pharmacological activities.

Quantitative Analysis of this compound

The concentration of ACA in Alpinia galanga rhizomes can vary depending on the geographical origin, age of the plant, and the extraction method employed. Various chromatographic techniques have been developed for its quantification.

| Extraction Method | Solvent | ACA Content (% w/w of extract) | Reference |

|---|---|---|---|

| Reflux Extraction | Ethanol | 41.77 ± 4.58 | |

| Soxhlet Extraction | Ethanol | Not specified, but lower than reflux | |

| Maceration | Ethanol | Not specified, but lower than reflux | |

| Ultrasonic-Assisted Extraction | Ethanol | Not specified, but lower than reflux |

Pharmacological Activities and Underlying Mechanisms

Scientific studies have validated many of the traditional uses of Alpinia galanga and have attributed a significant portion of its therapeutic effects to ACA.

Anti-inflammatory Activity

ACA has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

Mechanism of Action: ACA inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[9][10] This, in turn, blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Anticancer Activity

ACA exhibits cytotoxic and anti-proliferative effects against various cancer cell lines, including lymphoma, breast cancer, and osteosarcoma.[4][11][12]

-

Mechanism of Action:

-

c-Myc Downregulation: In lymphoma cells, ACA has been shown to suppress the expression of the c-Myc oncoprotein and its phosphorylated form, leading to cell cycle arrest and apoptosis.[4]

-

PI3K/Akt Pathway Inhibition: In osteosarcoma and other cancers, ACA is suggested to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[12][13][14]

-

HER2-Signaling Repression: In endocrine-resistant breast cancer cells, ACA has been found to repress the HER2 signaling pathway, leading to reduced proliferation and invasion.[11]

-

Antimicrobial Activity

ACA has demonstrated significant activity against a range of pathogenic bacteria, including multi-drug resistant strains.[5][15]

-

Mechanism of Action: The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity.[15] ACA has also been shown to possess antiplasmid activity, which can reduce antibiotic resistance in bacteria.[5]

| Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | MIC | 250 | [15] |

| Salmonella typhi | SIC (Plasmid Curing) | 400-800 | [5] |

| Escherichia coli | SIC (Plasmid Curing) | 400-800 | [5] |

| Pseudomonas aeruginosa | SIC (Plasmid Curing) | 400-800 | [5] |

MIC: Minimum Inhibitory Concentration; SIC: Sub-inhibitory Concentration

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Extraction and Quantification of this compound

References

- 1. emerypharma.com [emerypharma.com]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. In vitro antibacterial potential of 1'S-1'-acetoxychavicol acetate (ACA) on oral opportunistic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiplasmid activity of 1'-acetoxychavicol acetate from Alpinia galanga against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajpr.com [iajpr.com]

- 8. avantika.fr [avantika.fr]

- 9. scispace.com [scispace.com]

- 10. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 11. Targeting the MYC interaction network in B-cell lymphoma via histone deacetylase 6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2952201A1 - Compositions of Alpinia galanga or Alpinia conchigera with high content of 1'S-1'-acetoxychavicol acetate suitable for pharmaceutical processing - Google Patents [patents.google.com]

- 13. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jps.usm.my [jps.usm.my]

Unraveling the Synthesis of a Key Galangal Compound: A Technical Guide to the Biosynthetic Pathway of 1'-Acetoxychavicol Acetate

For Immediate Release

A Deep Dive into the Molecular Architecture of Galangal's Bioactive Powerhouse

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of 1'-acetoxychavicol acetate (B1210297) (ACA), a phenylpropanoid of significant interest found in the rhizomes of greater galangal (Alpinia galanga). Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents a hypothetical pathway based on analogous plant biochemical routes, and details the experimental protocols necessary for its validation.

Introduction

1'-Acetoxychavicol acetate (ACA) is a prominent secondary metabolite in Alpinia galanga, a plant with a long history of use in traditional medicine and culinary applications. ACA has garnered considerable attention for its diverse pharmacological activities. As interest in its therapeutic potential grows, a thorough understanding of its biosynthesis is paramount for metabolic engineering and optimizing its production. This guide outlines a putative biosynthetic pathway for ACA, provides quantitative data on relevant compounds, and describes the experimental methodologies required to elucidate this complex process.

Proposed Biosynthetic Pathway of 1'-Acetoxychavicol Acetate

The biosynthesis of ACA is hypothesized to originate from the general phenylpropanoid pathway, commencing with the aromatic amino acid L-phenylalanine. The proposed pathway involves a series of enzymatic reactions, including deamination, hydroxylation, CoA ligation, reduction, and sequential acetylations.

The proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid. This intermediate is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

The pathway then diverges towards the formation of the chavicol backbone. A Cinnamoyl-CoA Reductase (CCR) is proposed to reduce p-coumaroyl-CoA to p-coumaraldehyde. This is followed by the action of a dehydrogenase to form p-coumaryl alcohol. The subsequent steps to form the characteristic 1'-hydroxychavicol are less defined but likely involve further reduction and isomerization.

The final steps in ACA biosynthesis are two distinct acetylation reactions. First, an Acetyltransferase acts on the 4-hydroxyl group of the phenyl ring of a chavicol precursor. A second, distinct Alcohol Acetyltransferase then esterifies the 1'-hydroxyl group on the propenyl side chain, yielding 1'-acetoxychavicol acetate.

Quantitative Data

The concentration of 1'-acetoxychavicol acetate and its precursors can vary depending on the plant's developmental stage, environmental conditions, and the extraction method used. The following tables summarize available quantitative data.

Table 1: Concentration of 1'-Acetoxychavicol Acetate (ACA) in Alpinia galanga Rhizomes

| Extraction Method | Solvent | ACA Concentration (% w/w of extract) | Reference |

| Maceration | Ethanol | Not specified | - |

| Soxhlet Extraction | Ethanol | Not specified | - |

| Reflux Extraction | Ethanol | 41.77 ± 4.58 | [1] |

| Purification | Not specified | 1.89g from 500g rhizomes | [2] |

Table 2: Concentration of Phenylpropanoid Precursors in Zingiberaceae Species

| Compound | Plant Species | Tissue | Concentration | Reference |

| Phenylalanine | Zingiberaceae species | Rhizome | Varies | [3] |

| trans-Cinnamic acid | Alpinia galanga | Rhizome | Present | [4] |

| p-Coumaric acid | Yarrowia lipolytica (metabolizing) | - | Varies | [5] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a series of biochemical and molecular biology experiments. The following are detailed methodologies for the key enzymes hypothesized to be involved.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To determine the enzymatic activity of PAL in crude protein extracts from Alpinia galanga rhizomes.

Principle: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The formation of trans-cinnamic acid can be monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.

Procedure:

-

Protein Extraction: Homogenize fresh rhizome tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the crude enzyme extract.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

Cinnamate-4-hydroxylase (C4H) Activity Assay

Objective: To measure the activity of C4H, a cytochrome P450 monooxygenase.

Principle: C4H catalyzes the hydroxylation of cinnamic acid to p-coumaric acid in the presence of NADPH and O₂. The activity can be determined by quantifying the formation of p-coumaric acid using High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Microsome Isolation: Prepare microsomal fractions from rhizome tissue through differential centrifugation.

-

Assay Mixture: The reaction mixture should contain microsomal protein, 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM NADPH, and the substrate, cinnamic acid.

-

Incubation: Incubate the mixture at 30°C for a defined period.

-

Extraction: Stop the reaction and extract the product with an organic solvent like ethyl acetate.

-

HPLC Analysis: Analyze the extracted product by reverse-phase HPLC with UV detection. Quantify p-coumaric acid by comparing its peak area to a standard curve.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Objective: To determine the activity of 4CL in converting p-coumaric acid to its CoA thioester.

Principle: 4CL catalyzes the ATP-dependent formation of p-coumaroyl-CoA. The reaction can be monitored by measuring the formation of the thioester product, which absorbs light at a different wavelength than the substrate.

Procedure:

-

Protein Extraction: Prepare a crude protein extract from rhizome tissue as described for the PAL assay.

-

Assay Mixture: The reaction mixture should include Tris-HCl buffer (pH 7.5), ATP, MgCl₂, Coenzyme A, p-coumaric acid, and the enzyme extract.

-

Measurement: Monitor the increase in absorbance at the specific wavelength for p-coumaroyl-CoA (around 333 nm) using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR) and Acetyltransferase Assays

Objective: To characterize the enzymes responsible for the reduction and acetylation steps.

Procedure:

-

CCR Assay: The activity of CCR can be measured by monitoring the NADPH-dependent decrease in absorbance of the cinnamoyl-CoA substrate at its specific maximum wavelength.

-

Acetyltransferase Assays: The activities of the two proposed acetyltransferases can be determined by incubating the protein extract with the respective hypothesized substrates (a 1'-hydroxychavicol intermediate and 1'-hydroxychavicol acetate) and acetyl-CoA. The formation of the acetylated products can be detected and quantified by HPLC or LC-MS.

Experimental and Logical Workflow for Pathway Elucidation

The complete elucidation of the ACA biosynthetic pathway requires a multi-faceted approach combining biochemical, transcriptomic, and genetic techniques.

Conclusion

The proposed biosynthetic pathway of 1'-acetoxychavicol acetate in Alpinia galanga provides a foundational roadmap for future research. The experimental protocols and workflow detailed in this guide offer a comprehensive approach to validate this hypothesis and identify the specific genes and enzymes involved. A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this valuable pharmacologically active compound. Further research, particularly focusing on the later, more specific steps of the pathway, is crucial to fully unravel the molecular machinery behind the synthesis of ACA in galangal.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 1'-Acetoxychavicol Acetate: A Technical Guide for Researchers

An in-depth exploration of the physical, chemical, and biological properties of 1'-acetoxychavicol acetate (B1210297) (ACA), a promising natural compound with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of ACA's characteristics, methodologies for its study, and insights into its mechanisms of action.

Physicochemical Properties

1'-Acetoxychavicol acetate is a phenylpropanoid compound naturally found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2][3] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₄ | [2][4][5] |

| Molecular Weight | 234.25 g/mol | [2][5][6] |

| Appearance | Crystalline solid or yellowish oil | |

| Boiling Point | 325.4 ± 30.0 °C at 760 mmHg | [7] |

| Melting Point | Not available | [7] |

| UV λmax | 218 nm, 256 nm | [4] |

Solubility

1'-Acetoxychavicol acetate exhibits good solubility in various organic solvents, a critical consideration for experimental design and formulation development. Its solubility in aqueous solutions is limited.

| Solvent | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL |

| Ethanol (B145695) | ~20 mg/mL |

| Dimethylformamide (DMF) | ~14 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and key biological evaluation of 1'-acetoxychavicol acetate.

Isolation from Alpinia galanga Rhizomes

This protocol outlines a common method for the extraction and purification of 1'-acetoxychavicol acetate from its natural source.

Materials:

-

Dried and powdered Alpinia galanga rhizomes

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Macerate the dried, powdered rhizomes of Alpinia galanga in methanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition it with ethyl acetate.

-

Separate the ethyl acetate layer and evaporate the solvent to yield the crude ethyl acetate extract.

-

Subject the crude ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing 1'-acetoxychavicol acetate and evaporate the solvent to obtain the purified compound.[8][9]

Chemical Synthesis from p-Hydroxybenzaldehyde

This synthetic route provides a reliable method for obtaining 1'-acetoxychavicol acetate in the laboratory.[10][11]

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

Vinylmagnesium bromide solution (1M in THF)

-

Acetic anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Step 1: Synthesis of p-Hydroxycinnamic Acid: React p-hydroxybenzaldehyde with malonic acid in pyridine with a catalytic amount of piperidine under reflux. After the reaction, cool the mixture and acidify with HCl to precipitate p-hydroxycinnamic acid.

-

Step 2: Grignard Reaction: Protect the phenolic hydroxyl group of p-hydroxycinnamic acid (e.g., as a silyl (B83357) ether). React the protected intermediate with vinylmagnesium bromide in THF to form the corresponding alcohol.

-

Step 3: Acetylation: Deprotect the phenolic hydroxyl group. Acetylate both the phenolic and the newly formed benzylic hydroxyl groups using acetic anhydride and DMAP in DCM to yield 1'-acetoxychavicol acetate.

-

Purification: Purify the final product using column chromatography on silica gel.[8][12][13]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of 1'-acetoxychavicol acetate on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1'-Acetoxychavicol acetate stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1'-acetoxychavicol acetate (typically in a serial dilution) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with 1'-acetoxychavicol acetate.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating them with 1'-acetoxychavicol acetate for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of 1'-acetoxychavicol acetate on the cell cycle progression of cancer cells.

Materials:

-

Treated and untreated cells

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with 1'-acetoxychavicol acetate for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by 1'-acetoxychavicol acetate, such as the NF-κB and c-Myc pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-c-Myc, anti-p-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

1'-Acetoxychavicol acetate exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for 1'-acetoxychavicol acetate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. ACA has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65/p50 NF-κB subunits, thereby blocking the transcription of NF-κB target genes. Furthermore, studies have indicated that ACA can downregulate the expression of TNF receptor-associated factor 2 (TRAF2), a key adapter protein in the TNF-α induced NF-κB activation cascade.

Caption: Inhibition of the NF-κB signaling pathway by 1'-acetoxychavicol acetate.

Downregulation of the c-Myc Oncoprotein

1'-Acetoxychavicol acetate has been shown to suppress the expression of both the c-Myc oncoprotein and its phosphorylated, active form (p-c-Myc). c-Myc is a transcription factor that plays a crucial role in cell proliferation, growth, and apoptosis. Its downregulation by ACA contributes to the compound's anti-proliferative and pro-apoptotic effects in cancer cells. This action is potentially mediated through the modulation of upstream signaling pathways such as the PI3K-Akt and MAPK pathways.

Caption: Downregulation of c-Myc by 1'-acetoxychavicol acetate.

Inhibition of Nuclear Export via Exportin 1 (CRM1)

1'-Acetoxychavicol acetate has been identified as an inhibitor of exportin 1 (also known as chromosomal region maintenance 1 or CRM1), a key protein responsible for the nuclear export of various proteins and RNAs. By inhibiting exportin 1, ACA can lead to the nuclear accumulation of tumor suppressor proteins and other regulatory molecules, thereby contributing to its anticancer activity.

References

- 1. pharmacy.accurate.in [pharmacy.accurate.in]

- 2. 1'-Acetoxychavicol Acetate | C13H14O4 | CID 119104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. 1'-Acetoxychavicol acetate, (+)- | C13H14O4 | CID 44219741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1′-S-1′-Acetoxychavicol Acetate - LKT Labs [lktlabs.com]

- 7. 1'-Acetoxychavicol acetate,(+)- | CAS#:274927-55-8 | Chemsrc [chemsrc.com]

- 8. Novel purification of 1'S-1'-Acetoxychavicol acetate from Alpinia galanga and its cytotoxic plus antiproliferative activity in colorectal adenocarcinoma cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102826997A - Method for extracting 1'-acetoxychavicol acetate from fructus galangae - Google Patents [patents.google.com]

- 10. CN101139286A - Method for synthesizing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Solubility Profile of Galangal Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Galangal Acetate (1'-Acetoxychavicol acetate), a key bioactive compound isolated from the rhizomes of Alpinia galanga. Understanding the solubility of this hydrophobic ester is critical for a wide range of applications, including formulation development, analytical method design, and in vitro/in vivo studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and solubility principles.

Core Topic: Solubility Profile of this compound

This compound, a phenylpropanoid derivative, exhibits limited aqueous solubility due to its ester functionalities and aromatic ring structure.[1] Its solubility is significantly enhanced in various organic solvents, a crucial characteristic for its extraction, purification, and formulation into suitable delivery systems. The choice of solvent is paramount for achieving desired concentrations for biological assays and ensuring the stability of the compound.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. This data provides a baseline for solvent selection in research and development activities.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | ~20 | [2][3][4] |

| Ethanol (B145695) | C₂H₅OH | 24.5 | ~20 | [2][3][4] |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | ~14 | [2][3][4] |

| Ethanol:PBS (pH 7.2) (1:1) | - | - | ~0.5 | [2][3] |

| Water | H₂O | 80.1 | Insoluble | [4] |

Note: The provided solubility values are approximate and may vary depending on experimental conditions such as temperature, purity of the compound, and the specific methodology used.

Based on its chemical structure and the available data, this compound is expected to be soluble in other polar aprotic solvents such as acetone (B3395972) and acetonitrile (B52724), as well as other alcohols like methanol (B129727) and isopropanol. Due to its hydrophobic nature, it is also likely to be soluble in non-polar aromatic solvents like toluene (B28343) and to a lesser extent in aliphatic hydrocarbons such as hexane. Further experimental verification is recommended to establish quantitative solubility in these solvents.

Experimental Protocols: Determining Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved compound in the supernatant.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials and Equipment:

-

This compound (crystalline solid, purity ≥95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter (compatible with the solvent) to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a validated HPLC method for the quantification of this compound. A reversed-phase C18 column is often suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water.[1]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the peak area and the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent. For instance, the λmax in ethanol is approximately 218 nm.[2]

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations.

-

Measure the absorbance of the diluted sample and calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Solvent Polarity and Expected Solubility of this compound.

References

Spectroscopic data (NMR, IR, MS) for 1'-acetoxychavicol acetate characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 1'-acetoxychavicol acetate (B1210297) (ACA), a phenylpropanoid found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga. ACA has garnered significant interest in the scientific community for its diverse pharmacological activities. Accurate and thorough characterization of this compound is paramount for its development as a potential therapeutic agent. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ACA, details the experimental protocols for obtaining this data, and visualizes key signaling pathways affected by this molecule.

Spectroscopic Data Summary

The structural elucidation of 1'-acetoxychavicol acetate relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 1'-Acetoxychavicol Acetate (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.29 | d | 8.5 | 2H | H-2, H-6 |

| 7.03 | d | 8.5 | 2H | H-3, H-5 |

| 6.28 | d | 5.8 | 1H | H-1' |

| 5.95 | ddd | 17.2, 10.5, 5.8 | 1H | H-2' |

| 5.29 | dt | 17.2, 1.2 | 1H | H-3'a |

| 5.24 | dt | 10.5, 1.2 | 1H | H-3'b |

| 2.28 | s | - | 3H | 4-OAc |

| 2.09 | s | - | 3H | 1'-OAc |

Table 2: ¹³C NMR Spectroscopic Data for 1'-Acetoxychavicol Acetate (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 169.4 | 4-OC O |

| 169.3 | 1'-OC O |

| 150.5 | C-4 |

| 136.5 | C-2' |

| 134.8 | C-1 |

| 128.2 | C-2, C-6 |

| 121.7 | C-3, C-5 |

| 117.0 | C-3' |

| 74.8 | C-1' |

| 21.2 | 4-OC OCH₃ |

| 21.1 | 1'-OC OCH₃ |

Mass Spectrometry (MS) Data

Table 3: GC-MS Fragmentation Data for 1'-Acetoxychavicol Acetate

| m/z | Relative Intensity (%) | Putative Fragment |

| 234 | 5 | [M]⁺ |

| 192 | 20 | [M - CH₂CO]⁺ |

| 174 | 10 | [M - CH₃COOH]⁺ |

| 150 | 100 | [M - CH₂CO - CH₂CO]⁺ |

| 132 | 85 | [M - CH₃COOH - CH₂CO]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 1'-acetoxychavicol acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified 1'-acetoxychavicol acetate is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are typically averaged.

-

¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. A larger number of scans (e.g., 1024) are averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule. For 1'-acetoxychavicol acetate, key absorptions are expected for C=O (ester), C-O (ester), C=C (aromatic and vinyl), and C-H (aromatic and aliphatic) bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1'-acetoxychavicol acetate is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

-

GC Separation: An aliquot of the sample solution (typically 1 µL) is injected into the GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min to ensure separation of the compound from any impurities. Helium is typically used as the carrier gas.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation data is then used to confirm the structure of the compound.

Signaling Pathways and Workflows

The biological activity of 1'-acetoxychavicol acetate has been linked to its interaction with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a general workflow for the spectroscopic characterization of the compound.

The Anti-inflammatory Potential of 1'-Acetoxychavicol Acetate: A Technical Guide to its Molecular Mechanisms and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetoxychavicol acetate (B1210297) (ACA), a naturally occurring phenylpropanoid derived from the rhizomes of Alpinia species, has garnered significant scientific interest for its potent biological activities, including its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ACA's anti-inflammatory effects. It details the compound's primary molecular targets within key inflammatory signaling cascades, presents quantitative data on its inhibitory activities, outlines comprehensive experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates. The evidence presented herein positions ACA as a promising candidate for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli and initiating the healing process. However, dysregulation of inflammatory pathways can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, making them critical targets for therapeutic intervention. 1'-Acetoxychavicol acetate (ACA) has emerged as a significant natural compound that effectively modulates these pathways, thereby suppressing the production of pro-inflammatory mediators. This document serves as a comprehensive resource on the anti-inflammatory actions of ACA.

Molecular Targets and Signaling Pathways

ACA exerts its anti-inflammatory effects by intervening at multiple points within critical signaling cascades. The primary targets identified are key components of the Toll-Like Receptor 4 (TLR4), NF-κB, and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. ACA has been shown to be a potent inhibitor of this pathway.[1][2][3]

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate gene transcription.

ACA intervenes by preventing the phosphorylation and subsequent degradation of IκBα.[3][4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, ACA effectively blocks the nuclear translocation and DNA binding of NF-κB, thus shutting down the expression of inflammatory genes.[2] Some evidence suggests ACA may act upstream by attenuating the K63-linked polyubiquitination of TRAF6, a crucial adapter protein in the TLR4 signaling pathway that leads to IKK activation.[4]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation. ACA has been demonstrated to suppress the activation of all three major MAPK pathways in response to LPS stimulation.[1][4] By decreasing the phosphorylation of p38, JNK, and ERK, ACA inhibits downstream signaling events that contribute to the expression of pro-inflammatory cytokines.[4]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers caspase-1-mediated maturation of the pro-inflammatory cytokine IL-1β. ACA has been shown to suppress NLRP3 inflammasome activation.[5] The mechanism involves the inhibition of mitochondrial reactive oxygen species (ROS) generation, a key upstream trigger for NLRP3 activation.[5] By preventing ROS production and the subsequent release of oxidized mitochondrial DNA, ACA inhibits the assembly and activation of the inflammasome, thereby reducing IL-1β secretion.[5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of ACA has been quantified in various in vitro and in vivo models. The following tables summarize key data points from published studies.

Table 1: In Vitro Inhibitory Activity of ACA

| Parameter Measured | Model System | Stimulus | IC50 Value / % Inhibition | Reference |

| Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | LPS or IFN-γ | ~160 ng/mL (~0.68 µM) | [1] |

| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | LPS | 2.3 µM | [5] |

| IκBα Degradation | Human Lung Adenocarcinoma (A549) | TNF-α | Inhibition observed at >20 µM | [3] |

| TNF-α & IL-6 Production | Macrophages | LPS | Suppresses expression and production | [1][6] |

| p38, JNK, ERK Phosphorylation | Macrophages | LPS | Decreased phosphorylation observed | [4] |

Detailed Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of anti-inflammatory compounds. The following sections detail common in vitro and in vivo methodologies used to characterize the activity of ACA.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol assesses the ability of ACA to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allowed to adhere overnight.

-

Treatment: Adhered cells are pre-treated with various non-toxic concentrations of ACA (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours. A vehicle control (DMSO) is run in parallel.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS, e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 30 minutes for protein phosphorylation studies, 24 hours for NO and cytokine measurements).

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm and quantified using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK. An appropriate loading control (e.g., β-actin) is used for normalization.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the efficacy of potential anti-inflammatory drugs.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of ACA.

-

Compound Administration: ACA or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by ACA is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the ACA-treated group.

Conclusion and Future Directions

1'-Acetoxychavicol acetate demonstrates significant anti-inflammatory activity through the targeted inhibition of the NF-κB and MAPK signaling pathways and suppression of the NLRP3 inflammasome. Its ability to modulate multiple key targets makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating its precise binding partners, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in a broader range of chronic inflammatory disease models. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation of ACA as a novel anti-inflammatory agent.

References

- 1. scispace.com [scispace.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of nitric oxide production from the rhizomes of Alpinia galanga: structures of new 8-9' linked neolignans and sesquineolignan [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 1'-Acetoxychavicol Acetate in In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Acetoxychavicol acetate (B1210297) (ACA), a naturally occurring phenylpropanoid found in the rhizomes of Zingiberaceae plants, has garnered significant interest for its diverse pharmacological activities. Emerging research has highlighted its potential as a neuroprotective agent, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of ACA, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug discovery.

Core Neuroprotective Mechanisms

In vitro studies have elucidated two primary pathways through which 1'-acetoxychavicol acetate exerts its neuroprotective effects: the upregulation of proteasome activity via the cAMP-PKA signaling pathway and the activation of the Nrf2 antioxidant response pathway.

Upregulation of Proteasome Activity

The ubiquitin-proteasome system is essential for protein homeostasis, and its dysfunction is implicated in the pathogenesis of several neurodegenerative disorders. ACA has been shown to enhance proteasome activity in neuronal cells, thereby mitigating the accumulation of toxic protein aggregates.

A key study demonstrated that ACA treatment of neuronally differentiated PC12 cells led to a significant, dose-dependent increase in proteasome activity. This effect was observed to be mediated by the activation of the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. ACA was found to increase intracellular cAMP levels, which in turn activates PKA. Activated PKA is believed to phosphorylate components of the proteasome, such as the 19S regulatory particle subunit Rpn6, leading to enhanced proteasome function.[1][2]

This enhancement of proteasome activity by ACA was shown to be crucial for its neuroprotective effects against amyloid-beta (Aβ)-induced cytotoxicity. In PC12 cells exposed to Aβ, a hallmark of Alzheimer's disease, ACA treatment recovered cell viability. This protective effect was significantly diminished when the proteasome was inhibited, underscoring the importance of this pathway in ACA's neuroprotective action.[1]

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes, often referred to as phase II enzymes.

ACA has been identified as a potent activator of the Nrf2 pathway. Studies have shown that ACA treatment can lead to the upregulation of intranuclear Nrf2 levels in various cell types. This nuclear translocation of Nrf2 results in the increased expression and activity of downstream targets such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of 1'-acetoxychavicol acetate.

Table 1: Effect of 1'-Acetoxychavicol Acetate on Proteasome Activity in PC12 Cells

| ACA Concentration (µM) | Proteasome Activity (Relative Luminescence Units) |

| 0 (Control) | (Data not available in abstract) |

| 1 | (Data not available in abstract) |

| 2.5 | (Data not available in abstract) |

| 5 | (Data not available in abstract) |

Note: The abstract of the primary study indicates a dose-dependent increase, but specific values are not provided. Access to the full-text article is required for this data.

Table 2: Effect of 1'-Acetoxychavicol Acetate on Amyloid-Beta Induced Toxicity in PC12 Cells

| Treatment | Cell Viability (%) |

| Control | 100 |

| Amyloid-Beta (Aβ) | (Reduced value not specified in abstract) |

| Aβ + ACA | (Recovered value not specified in abstract) |

| Aβ + ACA + Proteasome Inhibitor (MG132) | (Recovery diminished, specific value not in abstract) |

Note: The abstract confirms ACA's ability to recover cell viability, but the precise percentages are not available without the full-text publication.

Table 3: Effect of 1'-Acetoxychavicol Acetate on Nrf2 Pathway Activation

| Cell Line | ACA Concentration | Outcome Measure | Fold Change vs. Control |

| Neuronal Cells | (Data not available) | Intranuclear Nrf2 Level | (Data not available) |

| Rat Intestine Epithelial Cells (IEC6) | (Concentration not specified) | Intranuclear Nrf2 Level | Upregulated (specific fold change not provided) |

Note: Quantitative data for Nrf2 activation specifically in neuronal cell lines is currently limited in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of ACA's neuroprotective effects are provided below.

Cell Culture and Differentiation

-

Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model for neuronal studies.

-

Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin.

-

Differentiation: To induce a neuronal phenotype, PC12 cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days. Differentiated cells exhibit neurite outgrowth and express neuronal markers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Differentiated PC12 cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of ACA for a specified period (e.g., 1-2 hours) before the addition of the neurotoxic agent (e.g., amyloid-beta peptide).

-

Incubation: The cells are then incubated with the neurotoxin in the presence or absence of ACA for 24-48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and the plate is incubated for 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Proteasome Activity Assay (Proteasome-Glo™ Assay)

The Proteasome-Glo™ Cell-Based Assay is a luminescent assay that measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

-

Cell Preparation: Differentiated PC12 cells are plated in a 96-well white-walled plate.

-

Treatment: Cells are treated with different concentrations of ACA for various time points.

-

Reagent Preparation: The Proteasome-Glo™ reagent is prepared according to the manufacturer's instructions.

-

Assay Procedure: An equal volume of the Proteasome-Glo™ reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 10-30 minutes to allow for the luminescent signal to stabilize.

-

Luminescence Measurement: Luminescence is measured using a luminometer. The signal is proportional to the proteasome activity.

Western Blot Analysis for Nrf2

Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, in cell lysates.

-

Cell Lysis: Following treatment with ACA, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for Nrf2. A loading control antibody (e.g., β-actin or Lamin B1 for nuclear fractions) is used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of Nrf2 are normalized to the loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

1'-Acetoxychavicol acetate demonstrates significant neuroprotective potential in in vitro models, primarily through the enhancement of proteasome activity via the cAMP/PKA pathway and the activation of the Nrf2-mediated antioxidant response. These mechanisms suggest that ACA could be a valuable lead compound for the development of therapies targeting neurodegenerative diseases characterized by protein aggregation and oxidative stress. Further research, particularly in vivo studies, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the neuroprotective properties of this promising natural compound.

References

In Silico Exploration of Galangal Acetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galangal Acetate (B1210297), chemically known as 1'-Acetoxychavicol Acetate (ACA), is a prominent bioactive compound isolated from the rhizomes of Alpinia galanga. This natural phenylpropanoid has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. Computational, or in silico, docking studies have emerged as a powerful tool to elucidate the molecular mechanisms underlying these therapeutic effects. By simulating the interaction between Galangal Acetate and various protein targets, researchers can predict binding affinities and identify key molecular interactions, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the in silico docking studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its interaction with critical signaling pathways.

Data Presentation: Docking Performance of this compound

The following tables summarize the available quantitative and qualitative data from in silico docking studies of this compound against various therapeutic targets. It is important to note that while several studies have been conducted, specific binding energy values for this compound are not always reported, with some studies providing qualitative descriptions or data for analogues.

Table 1: Molecular Docking of this compound (ACA) Against Various Therapeutic Targets

| Target Protein | Protein Data Bank (PDB) ID | Docking Software | Binding Affinity (kcal/mol) | Remarks |

| Phosphoinositide 3-kinase delta (PIK3CD) | 5T8F | Not Specified | Approaching -10.99 | The binding affinity of the native ligand was reported as -10.99 kcal/mol[1][2]. |

| B-cell lymphoma 2 (BCL2) | Not Specified | AutoDock Vina | Moderate | Specific binding energy not reported[3]. |

| Somatostatin Receptor 3 (SSTR3) | Not Specified | AutoDock Vina | Moderate | Specific binding energy not reported[3]. |

| Plasminogen Activator, Urokinase (PLAU) | Not Specified | AutoDock Vina | Moderate | Specific binding energy not reported[3]. |

| Intercellular Adhesion Molecule 1 (ICAM1) | Not Specified | AutoDock Vina | Moderate | Reported to have a stronger binding score than its native ligand[3]. |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Not Specified | AutoDock Vina | Moderate | Specific binding energy not reported[3]. |

| MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) | Not Specified | AutoDock Vina | Moderate | Specific binding energy not reported[3]. |

| Proto-oncogene tyrosine-protein kinase Src (SRC) | 3D7T | Not Specified | Not Reported | Identified as a potential target[1][2]. |

| Guanine nucleotide-binding protein G(i) subunit alpha-1 (GNAI1) | Not Specified | Not Specified | Not Reported | Identified as a potential target[1][2]. |

| Phosphoinositide 3-kinase catalytic subunit beta (PIK3CB) | Not Specified | Not Specified | Not Reported | Identified as a potential target[1][2]. |

| Phosphoinositide 3-kinase regulatory subunit 3 (PIK3R3) | Not Specified | Not Specified | Not Reported | Identified as a potential target[1][2]. |

| Patulin synthase | Not Specified | Not Specified | Not Reported | Docking poses visualized[4]. |

| Aminotransferase | Not Specified | Not Specified | Not Reported | Docking poses visualized[4]. |

| Triacylglycerol lipase | Not Specified | Not Specified | Not Reported | Docking poses visualized[4]. |

| β-Ketoacyl Reductase (MabA) | Not Specified | AutoDock Vina | Not Reported | Phytochemicals from Alpinia galanga were docked against this target[5]. |

| Human placental aromatase | Not Specified | AutoDock Vina | Not Reported | 119 metabolites from Alpinia galanga were docked against this target[4]. |

Table 2: Molecular Docking of this compound (ACA) Analogues Against IκBα

| Compound | Binding Energy (kcal/mol) |

| Analogue 3b | -7.27 |

| Analogue 3e | -5.13 |

| Analogue 3f | -6.54 |

| Tamoxifen (Control) | -5.27 |

| Data from a study on benzhydrol analogues of ACA. The binding energy for ACA itself was not reported in this study. |

Experimental Protocols

The following sections provide a generalized, detailed methodology for conducting in silico docking studies with this compound, based on commonly cited practices and available information from relevant studies.

Ligand Preparation

-

Structure Retrieval: The 3D structure of this compound (1'-Acetoxychavicol Acetate) can be obtained from the PubChem database (CID: 119104). The structure is typically downloaded in SDF format.

-

Format Conversion and Optimization: The SDF file is converted to a suitable format for docking, such as PDB or MOL2, using software like Open Babel or PyMOL. Energy minimization of the ligand structure is a critical step to obtain a stable, low-energy conformation. This is often performed using force fields like MMFF94 or UFF.

-

Charge Assignment and Atom Typing: Appropriate partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms. For use with AutoDock Vina, the prepared ligand structure is converted to the PDBQT format, which includes atom types and torsional degrees of freedom.

Protein Preparation

-

Target Identification and Structure Retrieval: Therapeutic target proteins are identified through literature review and biological assays. Their 3D crystal structures are retrieved from the Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These are typically removed from the protein structure.

-

Addition of Hydrogen Atoms: Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added to the protein. This is a crucial step as hydrogen atoms are involved in hydrogen bonding interactions.

-

Charge Assignment and Repair: Partial charges are assigned to the protein atoms. Any missing residues or atoms in the crystal structure should be modeled and repaired using tools like SWISS-MODEL or Modeller.

-

Conversion to PDBQT Format: Similar to the ligand, the prepared protein structure is converted to the PDBQT format for use with AutoDock Vina. This step involves assigning atom types and charges.

Molecular Docking Protocol

-

Grid Box Generation: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand docking. The grid box should be large enough to encompass the entire binding pocket and allow for sufficient conformational sampling of the ligand. For example, in the docking of ACA with SRC (PDB: 3D7T), the grid box was centered at x: -64.635, y: 38.965, z: -41.545, and for PIK3CD (PDB: 5T8F), it was centered at x: 37.873, y: 14.374, z: 33.957. A grid with 20 points in each dimension and a spacing of 0.375 Å is a common setting.[2]

-

Docking Simulation: AutoDock Vina is a widely used software for molecular docking. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The software calculates the binding affinity (in kcal/mol) for different binding poses of the ligand. The number of binding modes to be generated and the exhaustiveness of the search can be specified as parameters.

-

Analysis of Docking Results: The docking results are analyzed based on the binding energy values and the binding poses of the ligand. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the docked complex is performed using software like PyMOL or Discovery Studio to analyze the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues in the active site.

Mandatory Visualizations

Experimental Workflow for In Silico Docking

Caption: Workflow for in silico molecular docking of this compound.

PI3K/Akt Signaling Pathway and this compound

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK/ERK Signaling Pathway and this compound

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

In silico docking studies have provided valuable insights into the therapeutic potential of this compound by identifying its interactions with key molecular targets involved in cancer and other diseases. The compound demonstrates promising binding affinities for proteins in critical signaling pathways such as PI3K/Akt and MAPK/ERK. While the available quantitative data is still emerging, the collective evidence strongly supports the continued investigation of this compound as a lead compound in drug discovery. The methodologies outlined in this guide provide a framework for researchers to conduct further in silico analyses, which, in conjunction with experimental validation, will be instrumental in fully elucidating the pharmacological profile of this potent natural product. Future studies should focus on obtaining precise binding energy values for a broader range of therapeutic targets and on detailing the specific molecular interactions to refine our understanding of this compound's mechanism of action.

References

- 1. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Screening and identification of potential target of 1′-acetoxychavicol acetate (ACA) in acquired lapatinib-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jcdr.net [jcdr.net]

The Pharmacokinetic and Pharmacodynamic Profile of 1'-Acetoxychavicol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction